1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6BrF3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-ethenyl-2-(trifluoromethyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to achieve the bromination. This method is often preferred due to its mild reaction conditions and high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, where the ethenyl group is oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-4-ethenyl-2-(trifluoromethyl)benzene, while hydrogenation of the ethenyl group results in 1-bromo-4-ethyl-2-(trifluoromethyl)benzene .
Scientific Research Applications
1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ethenyl group can participate in addition reactions, where the double bond is broken, and new single bonds are formed .
Comparison with Similar Compounds
1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the ethenyl group, making it less reactive in addition reactions.
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: Contains an ethoxy group instead of an ethenyl group, leading to different reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-4-ethenyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKYVZKJMXARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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